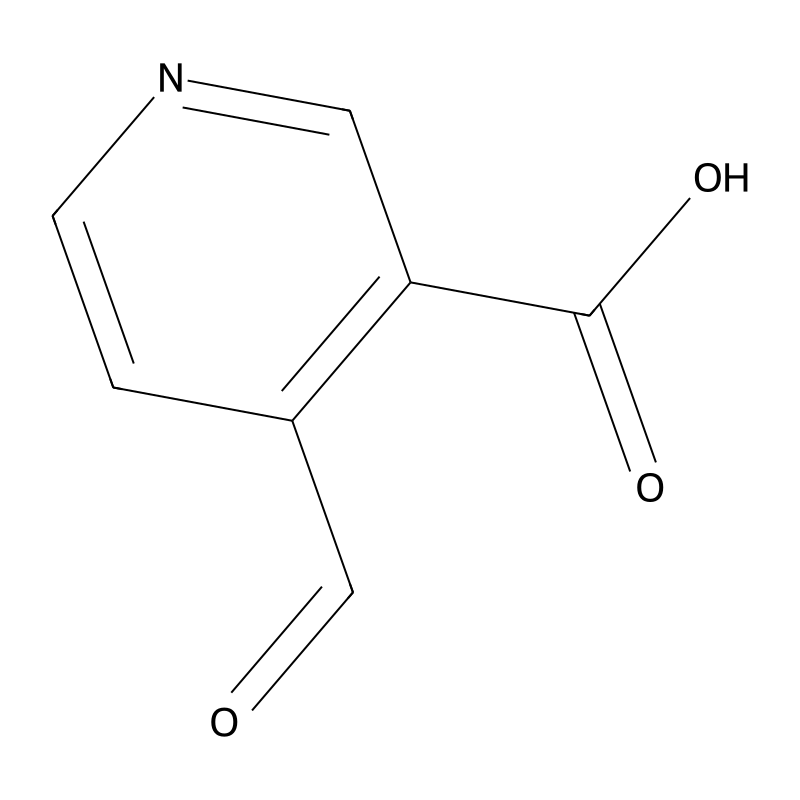4-Formylpyridine-3-carboxylic acid
Catalog No.
S887083
CAS No.
395645-41-7
M.F
C7H5NO3
M. Wt
151.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
395645-41-7
Product Name
4-Formylpyridine-3-carboxylic acid
IUPAC Name
4-formylpyridine-3-carboxylic acid
Molecular Formula
C7H5NO3
Molecular Weight
151.12 g/mol
InChI
InChI=1S/C7H5NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-4H,(H,10,11)
InChI Key
IZBZXXIISIPCHN-UHFFFAOYSA-N
SMILES
C1=CN=CC(=C1C=O)C(=O)O
Canonical SMILES
C1=CN=CC(=C1C=O)C(=O)O
Molecular Structure Analysis
The key feature of 4-formylpyridine-3-carboxylic acid is its heterocyclic ring structure. It consists of a six-membered pyridine ring containing a nitrogen atom at position 3. Attached to this ring at positions 3 and 4 are a carboxylic acid group (COOH) and a formyl group (CHO), respectively.
The presence of both an electron-withdrawing carboxylic acid group and an electron-donating formyl group on adjacent carbon atoms creates a potentially interesting electronic environment within the molecule. This could influence its reactivity and potential applications in catalysis or material science.
Chemical Reactions Analysis
- Synthesis: Standard methods for synthesizing pyridine derivatives with carboxylic acid and formyl groups could be adapted for this molecule. This might involve formylation of a precursor molecule containing a pyridine ring and a carboxylic acid group.
- Decarboxylation: The carboxylic acid group is susceptible to decarboxylation reactions under specific conditions (e.g., high temperature), potentially leading to 4-formylpyridine [].
Physical And Chemical Properties Analysis
- Solid state: Due to the presence of two polar functional groups (carboxylic acid and formyl), the molecule is likely to exist as a solid at room temperature.
- Solubility: The presence of the carboxylic acid group suggests some degree of water solubility. Solubility in organic solvents like ethanol or methanol is also expected.
- Melting point and boiling point: These values are expected to be relatively high due to the presence of strong intermolecular interactions (hydrogen bonding) between the carboxylic acid groups of neighbouring molecules.
XLogP3
-0.2
Wikipedia
4-Formylpyridine-3-carboxylic acid
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








